N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride
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Overview
Description
N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride is a chemical compound with the molecular formula C16H29ClN2O2 and a molecular weight of 316.90 g/mol. This compound is known for its unique structure, which includes a bicyclic ring system and a dimethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride typically involves the reaction of 2-oxo-3-bornylamine with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N,N-dimethylamino derivatives and bicyclic amines, such as:
- N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)acetamide
- N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)butyramide
Uniqueness
N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride is unique due to its specific structure, which includes a bicyclic ring system and a dimethylamino group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
97646-31-6 |
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Molecular Formula |
C16H29ClN2O2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[methyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide;hydrochloride |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-10(14(20)17(5)6)18(7)12-11-8-9-16(4,13(12)19)15(11,2)3;/h10-12H,8-9H2,1-7H3;1H |
InChI Key |
JOHWFNCOPYBFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(C)C1C2CCC(C1=O)(C2(C)C)C.Cl |
Origin of Product |
United States |
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